1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- 1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868289
InChI: InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-3,7,11H,4-5H2,(H,12,13)
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-

CAS No.:

Cat. No.: VC15868289

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylic acid
Standard InChI InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-3,7,11H,4-5H2,(H,12,13)
Standard InChI Key AJYCSAJGUKLWPI-UHFFFAOYSA-N
Canonical SMILES C1C(NCC2=C1C=CC=N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 1,7-naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- consists of a bicyclic framework where the pyridine rings are partially saturated at positions 5–8 (Figure 1). This hydrogenation introduces conformational flexibility, altering solubility and reactivity compared to its fully aromatic counterpart. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O₂
Molar Mass192.21 g/mol
CAS Number920337-71-9

The tetrahydro modification reduces ring strain, enhancing stability and potentially improving bioavailability. Infrared (IR) and nuclear magnetic resonance (NMR) spectra of similar naphthyridines reveal distinct patterns for lactam carbonyl groups (1640–1665 cm⁻¹ in IR) and enol protons (δ 8.94–11.42 ppm in ¹H NMR) .

Synthesis Strategies

Alkoxide-Induced Rearrangement

A proven method for synthesizing naphthyridine derivatives involves alkoxide-induced rearrangement of quinolinimidoacetamides . For example, treatment of quinolinimidoacetamide precursors with sodium isopropoxide in anhydrous 2-propanol yields naphthyridine lactams. This route could be adapted for the tetrahydro variant by selecting appropriate starting materials with pre-hydrogenated rings.

Heterocyclization of Quinolinamic Esters

Cyclization of quinolinamic esters under basic conditions offers another pathway. Intermediate esters, such as methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate, undergo ring closure with sodium isopropoxide to form the target compound . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to maximizing yield and purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra provide insights into the compound’s electronic environment. Key signals include:

  • ¹H NMR: Broad resonances for NH/OH protons (δ 8.94–11.42 ppm) and pyridine ring protons (δ 7.52–9.03 ppm) .

  • ¹³C NMR: Lactam carbonyl carbons appear near δ 162 ppm, while saturated carbons (C5–C8) resonate between δ 20–40 ppm .

Infrared Spectroscopy (IR)

IR spectra exhibit strong absorption bands for lactam carbonyl groups (1640–1665 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) . These features confirm the enol-lactam tautomerism common in hydroxypyridone derivatives.

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